molecular formula C11H7F3O2 B6383772 3-(Furan-2-yl)-5-(trifluoromethyl)phenol CAS No. 1261900-54-2

3-(Furan-2-yl)-5-(trifluoromethyl)phenol

Cat. No.: B6383772
CAS No.: 1261900-54-2
M. Wt: 228.17 g/mol
InChI Key: AFOCZOJNYFEWEG-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5-(trifluoromethyl)phenol is an organic compound that features a furan ring and a trifluoromethyl group attached to a phenol moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5-(trifluoromethyl)phenol typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized catalysts and reaction conditions to ensure efficiency and cost-effectiveness. The exact methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the furan or phenol rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenol and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to increased efficacy in various applications . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-5-methylphenol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(Furan-2-yl)-5-chlorophenol: Contains a chlorine atom instead of a trifluoromethyl group.

    3-(Furan-2-yl)-5-bromophenol: Features a bromine atom in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(Furan-2-yl)-5-(trifluoromethyl)phenol imparts unique chemical properties, such as increased lipophilicity and metabolic stability . These properties can enhance the compound’s performance in various applications compared to its analogs with different substituents.

Properties

IUPAC Name

3-(furan-2-yl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2/c12-11(13,14)8-4-7(5-9(15)6-8)10-2-1-3-16-10/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOCZOJNYFEWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686491
Record name 3-(Furan-2-yl)-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-54-2
Record name 3-(Furan-2-yl)-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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